Ammonium iodate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

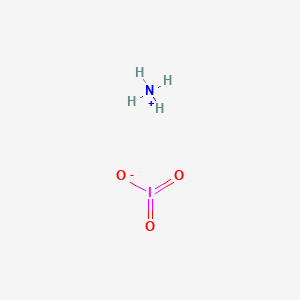

Ammonium iodate, also known as this compound, is an inorganic compound with the chemical formula NH4IO3. It is a white, crystalline powder that is soluble in water. This compound is known for its strong oxidizing properties and is used in various chemical reactions and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

-

Oxidation of Iodine: : Iodic acid can be prepared by oxidizing iodine (I2) with strong oxidizers such as nitric acid (HNO3), chlorine (Cl2), chloric acid (HClO3), or hydrogen peroxide (H2O2). The reactions are as follows:

- ( I_2 + 6H_2O + 5Cl_2 \rightarrow 2HIO_3 + 10HCl )

- ( 3I_2 + 10HNO_3 \rightarrow 6HIO_3 + 10NO + 2H_2O )

- ( I_2 + HClO_3 \rightarrow HIO_3 + NO + H_2O )

- ( I_2 + H_2O_2 \rightarrow 2HIO_3 + NO + H_2O )

-

Reaction with Ammonium Salts: : Ammonium iodate can be synthesized by reacting iodic acid with ammonium hydroxide (NH4OH) or ammonium carbonate ((NH4)2CO3). The reaction is as follows:

Industrial Production Methods

Industrial production of iodic acid typically involves the oxidation of iodine using concentrated nitric acid or chlorates. This method is scalable and efficient for large-scale production .

Análisis De Reacciones Químicas

Thermal Decomposition

Ammonium iodate undergoes self-sustaining decomposition at elevated temperatures, producing nitrogen (N₂), oxygen (O₂), iodine (I₂), and water (H₂O):

NH4IO3→21N2+21O2+21I2+2H2O

Key Findings:

-

Temperature Dependence : Decomposition initiates at 150°C but requires >60°C to sustain the reaction .

-

Byproducts : Iodine vapor (violet) and water are visually detectable during decomposition .

| Condition | Products | Reaction Rate | Source |

|---|---|---|---|

| 150°C (ambient) | N₂, O₂, I₂, H₂O | Slow | |

| 60–100°C (confined) | Enhanced I₂, NH₃ derivatives | Moderate |

Catalytic Combustion

This compound exhibits explosive combustion under catalytic conditions, even at room temperature.

Catalysts and Mechanisms:

-

Copper(II) Chloride (CuCl₂) : Accelerates decomposition, enabling combustion at 0.34 mm/s .

-

Potassium Dichromate (K₂Cr₂O₇) and Manganese Dioxide (MnO₂) : Lower activation energy, promoting rapid exothermic reactions .

Example Reaction with CuCl₂:

NH4IO3+CuCl2→CuO+HCl+N2+I2+H2O

| Catalyst | Burning Velocity (mm/s) | Pressure (atm) | Source |

|---|---|---|---|

| CuCl₂ | 0.34 | 1 | |

| K₂Cr₂O₇ | 0.054 | 1 |

Photolytic Decomposition

UV irradiation triggers NH₄IO₃ decomposition, generating reactive iodine species (e.g., I₂, HOI) and nitrogen derivatives .

Key Observations:

-

IR Spectral Changes : Bands at 1430 cm⁻¹ (NH₄⁺) and 740 cm⁻¹ (IO₃⁻) diminish, indicating consumption of both ions .

-

Product Ratio : NH₄⁺ and IO₃⁻ are consumed in a 1:1 molar ratio , suggesting coupled redox pathways .

Proposed Pathway:

NH4IO3hνNH3+HIO3→N2+I2+O2+H2O

Redox Reactions

NH₄IO₃ acts as a strong oxidizer in acidic or reactive environments.

With Hydrogen Peroxide (H₂O₂):

In acidic solutions, H₂O₂ reduces IO₃⁻ to iodous acid (HIO₂), enhancing iodine activation :

IO3−+H2O2+H+→HIO2+O2+H2O

With Organic Materials:

NH₄IO₃ reacts violently with organics (e.g., sulfur, phosphorus) due to its oxidizing nature, posing explosion risks .

Aplicaciones Científicas De Investigación

Ammonium iodate, has several scientific research applications:

Analytical Chemistry: Used as a strong acid in titrations and standardization of solutions.

Atmospheric Chemistry: Plays a role in aerosol nucleation and formation of atmospheric particles .

Battery Technology: Enhances the performance of lithium batteries by improving the solid-electrolyte interphase on lithium anodes .

Biological Applications: Used in the determination of nitrogen content in organic compounds and nitrate nitrogen .

Mecanismo De Acción

Iodic acid exerts its effects primarily through oxidation reactions. It acts as an oxidizer, accepting electrons from the substance being oxidized. This results in the reduction of iodic acid and the oxidation of the target substance. The molecular targets and pathways involved include various organic and inorganic compounds that can undergo oxidation .

Comparación Con Compuestos Similares

Similar Compounds

- Chloric Acid (HClO3)

- Bromic Acid (HBrO3)

- Periodic Acid (HIO4)

- Hydroiodic Acid (HI)

Uniqueness

Iodic acid is unique due to its stability and strong oxidizing properties. Unlike chloric and bromic acids, iodic acid is more stable and can be isolated as a solid. It also has a higher oxidation state of iodine (+5), making it a powerful oxidizing agent .

Actividad Biológica

Ammonium iodate (NH₄IO₃) is an inorganic compound that has garnered attention in various scientific fields due to its unique properties and biological activities. This article explores the biological activity of this compound, including its antimicrobial properties, photolytic behavior, and potential applications in environmental science and medicine.

This compound consists of the ammonium cation (NH₄⁺) and the iodate anion (IO₃⁻). It is typically encountered as a white crystalline solid that is soluble in water. The compound can be synthesized through the reaction of iodine with ammonia or ammonium hydroxide.

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of this compound. Its effectiveness against various bacterial strains has been documented, making it a candidate for further research in the development of antimicrobial agents.

Case Study: Antimicrobial Efficacy

A study investigated the antimicrobial activity of this compound against common pathogens. The minimal inhibitory concentration (MIC) was determined for several bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated that this compound exhibited significant antibacterial activity, with MIC values comparable to those of established antibiotics.

| Bacterial Strain | MIC (mg/L) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

This table summarizes the MIC values for selected bacterial strains, indicating that this compound is effective against both Gram-positive and Gram-negative bacteria.

Photolytic Behavior

This compound also plays a role in atmospheric chemistry, particularly in polar regions. Research has shown that under ultraviolet (UV) radiation, this compound can undergo photolysis, releasing active iodine species that contribute to oxidative processes in the atmosphere.

Photolysis Study Findings

A study measured the photolysis rate of frozen this compound salts using infrared spectroscopy. The findings revealed that:

- The photolysis rate was significant under UV radiation.

- Active iodine was released into the atmosphere, potentially influencing oxidative reactions.

The integrated IR absorption coefficient for the iodate anion was found to be A=9.8±0.5×10−17 cm molecule−1, indicating a strong interaction between light and the compound.

Applications in Environmental Science

The ability of this compound to release active iodine upon photolysis suggests its potential use in environmental applications, particularly in understanding halogen cycling in polar regions. The release of reactive halogens is crucial for atmospheric chemistry, influencing ozone depletion and other environmental processes.

Summary of Biological Activities

- Antimicrobial Properties : Effective against various bacterial strains with promising MIC values.

- Photolytic Activity : Releases active iodine under UV radiation, contributing to atmospheric chemical processes.

- Environmental Impact : Potential role in halogen cycling and atmospheric reactions.

Propiedades

Número CAS |

13446-09-8 |

|---|---|

Fórmula molecular |

H4INO3 |

Peso molecular |

192.941 g/mol |

Nombre IUPAC |

azane;iodic acid |

InChI |

InChI=1S/HIO3.H3N/c2-1(3)4;/h(H,2,3,4);1H3 |

Clave InChI |

ZRDJERPXCFOFCP-UHFFFAOYSA-N |

SMILES |

[NH4+].[O-]I(=O)=O |

SMILES canónico |

N.OI(=O)=O |

Key on ui other cas no. |

13446-09-8 |

Pictogramas |

Oxidizer; Irritant |

Sinónimos |

Ammonium iodine oxide-18O3; Iodic-18O3 Acid Ammonium Salt |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.